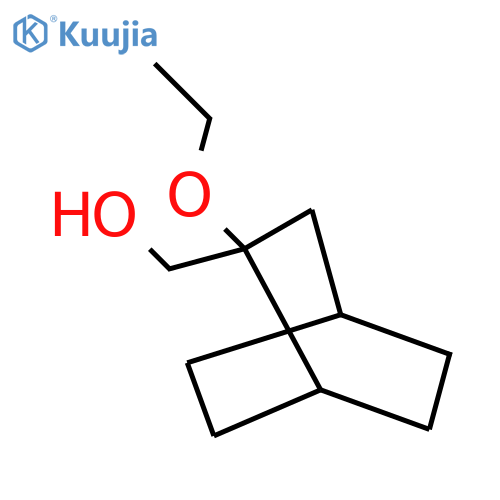

Cas no 2138076-07-8 ({2-ethoxybicyclo2.2.2octan-2-yl}methanol)

{2-ethoxybicyclo2.2.2octan-2-yl}methanol 化学的及び物理的性質

名前と識別子

-

- {2-ethoxybicyclo2.2.2octan-2-yl}methanol

- 2138076-07-8

- EN300-1143622

- {2-ethoxybicyclo[2.2.2]octan-2-yl}methanol

-

- インチ: 1S/C11H20O2/c1-2-13-11(8-12)7-9-3-5-10(11)6-4-9/h9-10,12H,2-8H2,1H3

- InChIKey: LQPOVWHWYUQBRR-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1(CO)CC2CCC1CC2

計算された属性

- せいみつぶんしりょう: 184.146329876g/mol

- どういたいしつりょう: 184.146329876g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 29.5Ų

{2-ethoxybicyclo2.2.2octan-2-yl}methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1143622-0.25g |

{2-ethoxybicyclo[2.2.2]octan-2-yl}methanol |

2138076-07-8 | 95% | 0.25g |

$1065.0 | 2023-10-26 | |

| Enamine | EN300-1143622-5.0g |

{2-ethoxybicyclo[2.2.2]octan-2-yl}methanol |

2138076-07-8 | 5g |

$3355.0 | 2023-06-09 | ||

| Enamine | EN300-1143622-10g |

{2-ethoxybicyclo[2.2.2]octan-2-yl}methanol |

2138076-07-8 | 95% | 10g |

$4974.0 | 2023-10-26 | |

| Enamine | EN300-1143622-2.5g |

{2-ethoxybicyclo[2.2.2]octan-2-yl}methanol |

2138076-07-8 | 95% | 2.5g |

$2268.0 | 2023-10-26 | |

| Enamine | EN300-1143622-1g |

{2-ethoxybicyclo[2.2.2]octan-2-yl}methanol |

2138076-07-8 | 95% | 1g |

$1157.0 | 2023-10-26 | |

| Enamine | EN300-1143622-0.05g |

{2-ethoxybicyclo[2.2.2]octan-2-yl}methanol |

2138076-07-8 | 95% | 0.05g |

$972.0 | 2023-10-26 | |

| Enamine | EN300-1143622-10.0g |

{2-ethoxybicyclo[2.2.2]octan-2-yl}methanol |

2138076-07-8 | 10g |

$4974.0 | 2023-06-09 | ||

| Enamine | EN300-1143622-0.5g |

{2-ethoxybicyclo[2.2.2]octan-2-yl}methanol |

2138076-07-8 | 95% | 0.5g |

$1111.0 | 2023-10-26 | |

| Enamine | EN300-1143622-1.0g |

{2-ethoxybicyclo[2.2.2]octan-2-yl}methanol |

2138076-07-8 | 1g |

$1157.0 | 2023-06-09 | ||

| Enamine | EN300-1143622-0.1g |

{2-ethoxybicyclo[2.2.2]octan-2-yl}methanol |

2138076-07-8 | 95% | 0.1g |

$1019.0 | 2023-10-26 |

{2-ethoxybicyclo2.2.2octan-2-yl}methanol 関連文献

-

1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

{2-ethoxybicyclo2.2.2octan-2-yl}methanolに関する追加情報

Introduction to {2-ethoxybicyclo2.2.2octan-2-yl}methanol (CAS No. 2138076-07-8)

{2-ethoxybicyclo2.2.2octan-2-yl}methanol is a significant compound in the field of organic chemistry and pharmaceutical research, characterized by its unique bicyclic structure and functional groups. This compound, identified by the CAS number 2138076-07-8, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of an ethoxy group and a methanol moiety in its molecular framework contributes to its versatile reactivity, making it a valuable intermediate in various chemical syntheses.

The molecular structure of {2-ethoxybicyclo2.2.2octan-2-yl}methanol consists of a bicyclo[2.2.2]octane core, which is a fused tricyclic system with three carbon rings interconnected in a specific geometric arrangement. This bicyclic scaffold is known for its stability and rigidity, which can be advantageous in the design of pharmacophores—molecular structures that are critical for the biological activity of drugs. The ethoxy group attached to one of the bridgehead carbons introduces polarity and hydrophilicity to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets.

The methanol substituent at the 2-position of the bicyclo structure adds another layer of functionality, providing a site for further chemical modifications such as esterification, oxidation, or reduction. These modifications can lead to the synthesis of derivatives with tailored properties, making {2-ethoxybicyclo2.2.2octan-2-yl}methanol a versatile building block in medicinal chemistry. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, opening up new possibilities for its application in industrial processes.

In the realm of pharmaceutical research, {2-ethoxybicyclo2.2.2octan-2-yl}methanol has been explored as a precursor for various bioactive molecules. Its structural motif is reminiscent of natural products and heterocyclic compounds that exhibit significant biological activity. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways, making them potential candidates for treating conditions such as arthritis and autoimmune diseases. Additionally, the compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions has been leveraged in the design of novel antimicrobial agents.

The synthesis of {2-ethoxybicyclo2.2.2octan-2-yl}methanol typically involves multi-step organic reactions starting from readily available precursors such as cyclohexene derivatives or cyclization reactions involving alcohols and epoxides. Modern catalytic techniques, including transition metal-catalyzed cross-coupling reactions and asymmetric synthesis methods, have improved the yield and purity of this compound significantly. These advancements not only facilitate research but also make large-scale production more feasible, which is crucial for pharmaceutical applications.

Recent studies have highlighted the importance of understanding the stereochemistry of {2-ethoxybicyclo[3]%20%202.%202.%202.]octan--%202--yl)methanol in determining its biological activity. The relative configuration at the bridgehead carbons can influence how the molecule interacts with enzymes and receptors, thereby affecting its efficacy as a drug candidate. Computational modeling and experimental techniques such as X-ray crystallography have been employed to elucidate these stereochemical details, providing insights into how structural modifications can enhance pharmacological properties.

The compound's potential extends beyond pharmaceuticals into materials science and agrochemicals. Its unique structural features make it suitable for developing novel polymers with specific mechanical or thermal properties. In agrochemicals, derivatives of {3-%20%20et--h--ox--y--bi--cy--c--lo%202.%202.%202.octan--%202--yl)methanol have been investigated for their herbicidal or pesticidal effects, offering new solutions for crop protection.

As research continues to uncover new applications for {3-%20%20et--h--ox--y--bi--cy--c--lo%202.%202.%202.octan--%202--yl)methanol}, collaborations between academia and industry are becoming increasingly important to translate laboratory findings into practical applications. These partnerships foster innovation by combining expertise in synthetic chemistry, pharmacology, and process development, ensuring that compounds like this one reach their full potential in improving human health and industrial processes.

2138076-07-8 ({2-ethoxybicyclo2.2.2octan-2-yl}methanol) 関連製品

- 1227385-02-5((4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester)

- 67738-67-4(3aa,4a(E),5b,6aa-4-4-(3-Chlorophenoxy)-3-oxo-1-butenylhexahydro-5-hydroxy-2H-cyclopentabfuran-2-one)

- 303-53-7(Cyclobenzaprine)

- 1806555-83-8(2-(Bromomethyl)-6-mercaptobenzo[d]oxazole)

- 2171730-14-4(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid)

- 2228347-11-1(2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol)

- 2731008-28-7(Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate)

- 2228129-67-5(2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid)

- 946237-09-8(2-methylpropyl N-{4-(ethylcarbamoyl)methyl-1,3-thiazol-2-yl}carbamate)

- 83054-89-1(Benzenamine, 2,3,6-tribromo-)